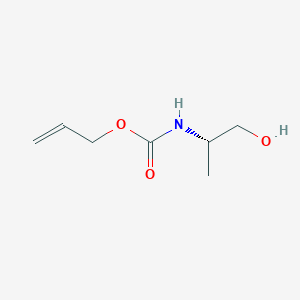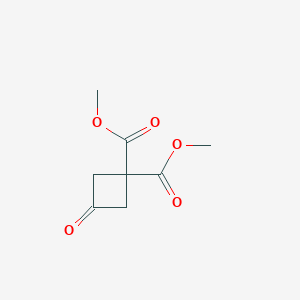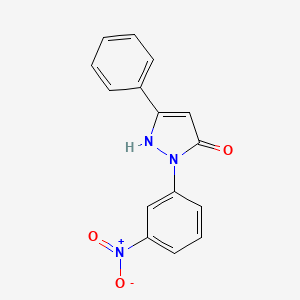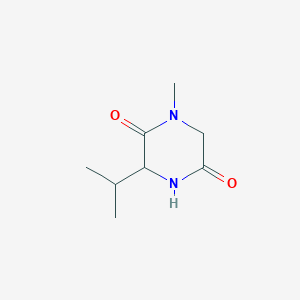
S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester
Overview
Description
S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester (HMCAAE) is a synthetic compound that has been of great interest to scientists in recent years. It is a derivative of carbamic acid and is composed of a single allyl ester group and two hydroxy groups. HMCAAE has been studied for its potential use in a variety of scientific applications, including drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism of action of S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester is not fully understood. However, it is believed that the allyl ester group binds to specific proteins, receptors, and enzymes, which can then lead to changes in biochemical and physiological processes. Additionally, the hydroxy groups can form complexes with other compounds, which can lead to changes in the structure of the compound and its ability to interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have suggested that it may have a role in modulating the activity of certain enzymes, proteins, and receptors. Additionally, it has been suggested that it may have a role in regulating the expression of certain genes.
Advantages and Limitations for Lab Experiments
The use of S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester in laboratory experiments has certain advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive compared to other synthetic compounds. However, one of the main limitations is that it can be difficult to purify, as it can form complexes with other compounds. Additionally, it can be difficult to control the concentration of this compound in experiments due to its tendency to form complexes.
Future Directions
There are several potential future directions for the research and development of S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research may be conducted to develop new synthesis methods for this compound that are more efficient and cost-effective. Additionally, further research may be conducted to identify potential therapeutic applications of this compound and to develop new drug delivery systems. Finally, further research may be conducted to identify new potential uses of this compound in biotechnology, such as its use as an enzyme substrate or as an inhibitor of certain enzymes.
Scientific Research Applications
S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester has been studied for its potential use in a variety of scientific research applications. For example, it has been studied as a potential drug delivery system due to its ability to form stable complexes with other compounds. Additionally, it has been studied as a potential therapeutic agent due to its ability to bind to specific proteins, receptors, and enzymes. This compound has also been studied for its potential use in biotechnology, as it can be used as a substrate for enzymes and as an inhibitor of certain enzymes.
Properties
IUPAC Name |
prop-2-enyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-11-7(10)8-6(2)5-9/h3,6,9H,1,4-5H2,2H3,(H,8,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYPCMXKJUEIW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)
![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)



![1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine](/img/structure/B1400075.png)

![Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1400077.png)

![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
![5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)
